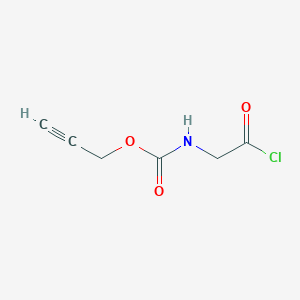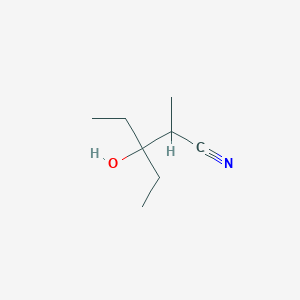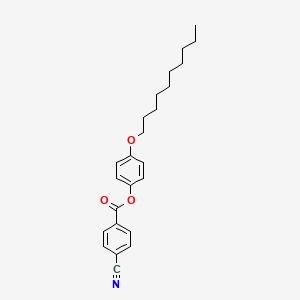
4-(Decyloxy)phenyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C24H29NO3 It is a member of the benzoate ester family, characterized by the presence of a decyloxy group attached to a phenyl ring and a cyanobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-cyanobenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanobenzoic acid with 4-(decyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanobenzoate moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the cyano group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while reduction reactions can convert the cyano group to an amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various nucleophiles.
Ester Hydrolysis: 4-cyanobenzoic acid and 4-(decyloxy)phenol.
Oxidation and Reduction: Quinones and amines, respectively
Scientific Research Applications
4-(Decyloxy)phenyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-(Decyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanobenzoate moiety may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the decyloxy group, resulting in different physical and chemical properties.
4-(Octyloxy)phenyl 4-cyanobenzoate: Similar structure but with an octyloxy group instead of a decyloxy group, affecting its solubility and reactivity
Uniqueness
4-(Decyloxy)phenyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These features make it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
90336-47-3 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-14-16-23(17-15-22)28-24(26)21-12-10-20(19-25)11-13-21/h10-17H,2-9,18H2,1H3 |
InChI Key |
OKUVBNIBPGVTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
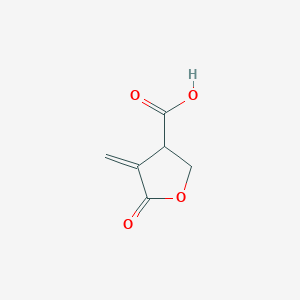
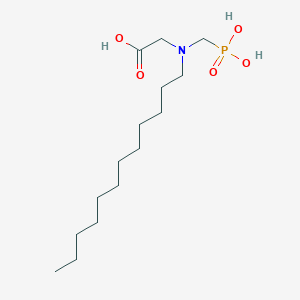
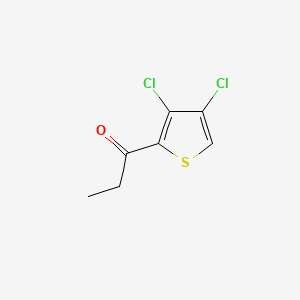
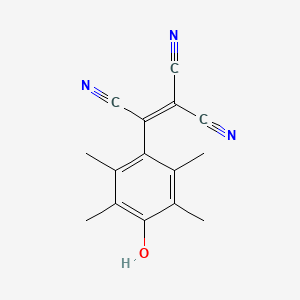
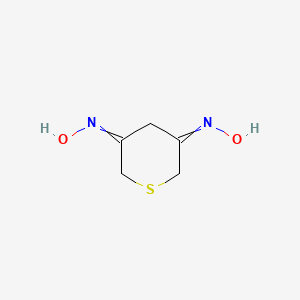
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
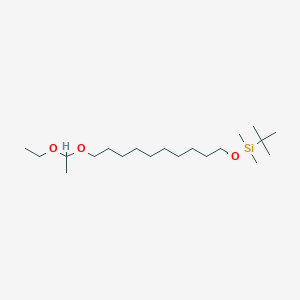
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
